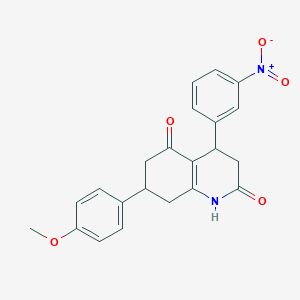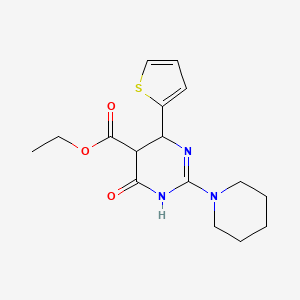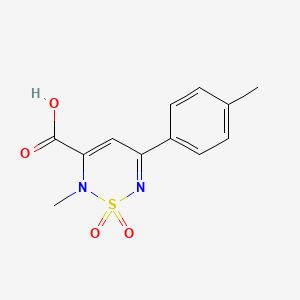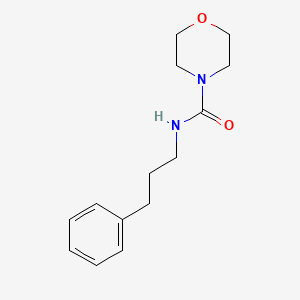![molecular formula C18H19NO3 B4856410 N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-4-(PROPAN-2-YL)BENZAMIDE](/img/structure/B4856410.png)
N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-4-(PROPAN-2-YL)BENZAMIDE
Overview
Description
N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-4-(PROPAN-2-YL)BENZAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a benzodioxole moiety attached to a benzamide structure, making it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-4-(PROPAN-2-YL)BENZAMIDE typically involves the following steps:
Formation of Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Attachment of Benzodioxole to Benzamide: The benzodioxole moiety is then reacted with a suitable benzamide derivative in the presence of a base such as potassium carbonate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-4-(PROPAN-2-YL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The benzodioxole and benzamide moieties can undergo substitution reactions with halogens or other electrophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or electrophiles in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Oxidized derivatives of the benzodioxole and benzamide moieties.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with halogens or other electrophiles.
Scientific Research Applications
N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-4-(PROPAN-2-YL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-4-(PROPAN-2-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bis(2-methoxyethyl)amine: Known for its use in organic synthesis and as a reactant in various chemical reactions.
Bis(2-ethylhexyl) terephthalate: Used as a plasticizer with applications in polymer chemistry.
2,2’-Bipyridyl: A bidentate ligand used in coordination chemistry and catalysis.
Uniqueness
N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-4-(PROPAN-2-YL)BENZAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-12(2)14-4-6-15(7-5-14)18(20)19-10-13-3-8-16-17(9-13)22-11-21-16/h3-9,12H,10-11H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKPKUHOELBVIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl 1-naphthylacetate](/img/structure/B4856330.png)
![2-{[4-allyl-5-(5-bromo-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4856338.png)
![3-[(2-chlorobenzyl)oxy]-2-(2-furyl)-4H-chromen-4-one](/img/structure/B4856352.png)

![N-(2-CYANOPHENYL)-2-[(4-METHYL-5-{1-[4-(2-METHYL-2-PROPANYL)PHENOXY]ETHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE](/img/structure/B4856365.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-iodobenzamide](/img/structure/B4856373.png)
![2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHAN-1-ONE](/img/structure/B4856380.png)


![N-{[1,1'-BIPHENYL]-2-YL}-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE](/img/structure/B4856390.png)

![2-{[2-OXO-2-(4-PHENETHYLPIPERAZINO)ETHYL]SULFANYL}ACETIC ACID](/img/structure/B4856404.png)
![N~1~-(2-ADAMANTYL)-2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]PROPANAMIDE](/img/structure/B4856417.png)
![4-(methylthio)-N-[2-(methylthio)phenyl]-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide](/img/structure/B4856439.png)
